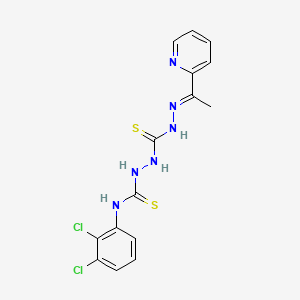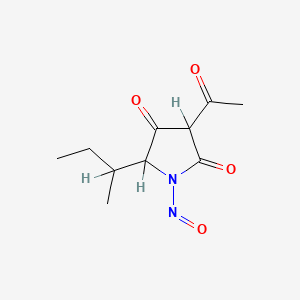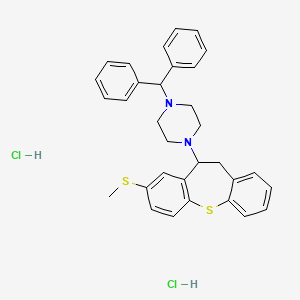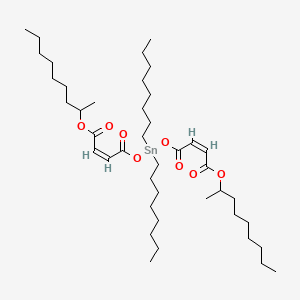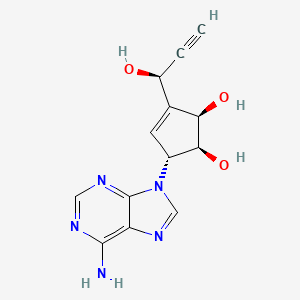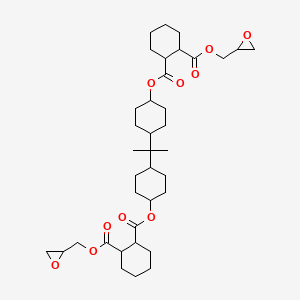
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of epoxy groups and cyclohexane rings, which contribute to its reactivity and versatility in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane derivatives with epichlorohydrin under basic conditions. The process includes the following steps:
Formation of the Intermediate: Cyclohexane-1,2-dicarboxylic acid is reacted with isopropylidene to form an intermediate compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, typically around 200-202°C and 5 Torr, respectively .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxy groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxy groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Diols: Formed from the oxidation of epoxy groups.
Alcohols: Resulting from the reduction of epoxy groups.
Substituted Compounds: Products of nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The compound exerts its effects primarily through the reactivity of its epoxy groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets include enzymes and other proteins that interact with the epoxy groups, facilitating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A diglycidyl ether: Another epoxy compound used in similar applications.
Cyclohexane-1,2-dicarboxylic anhydride: Shares structural similarities but lacks the epoxy groups.
Epoxidized soybean oil: A bio-based epoxy compound with different reactivity.
Uniqueness
Isopropylidene-1,4-diclohexylenebis(2,3-epoxypropyl) cyclohexane-1,2-dicarboxylate is unique due to its combination of cyclohexane rings and epoxy groups, which provide a balance of rigidity and reactivity. This makes it particularly valuable in applications requiring both structural integrity and chemical versatility .
Eigenschaften
CAS-Nummer |
21807-70-5 |
|---|---|
Molekularformel |
C37H56O10 |
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
2-O-[4-[2-[4-[2-(oxiran-2-ylmethoxycarbonyl)cyclohexanecarbonyl]oxycyclohexyl]propan-2-yl]cyclohexyl] 1-O-(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C37H56O10/c1-37(2,23-11-15-25(16-12-23)46-35(40)31-9-5-3-7-29(31)33(38)44-21-27-19-42-27)24-13-17-26(18-14-24)47-36(41)32-10-6-4-8-30(32)34(39)45-22-28-20-43-28/h23-32H,3-22H2,1-2H3 |
InChI-Schlüssel |
SWMCUQOHAFQMPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1CCC(CC1)OC(=O)C2CCCCC2C(=O)OCC3CO3)C4CCC(CC4)OC(=O)C5CCCCC5C(=O)OCC6CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


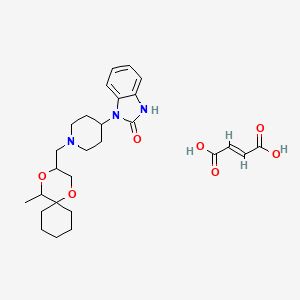
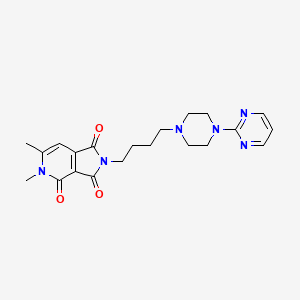
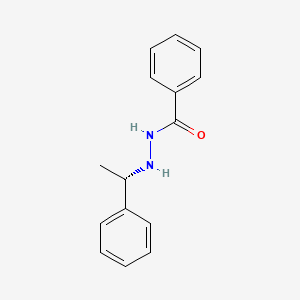
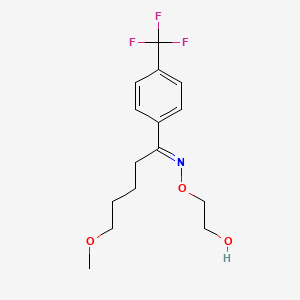
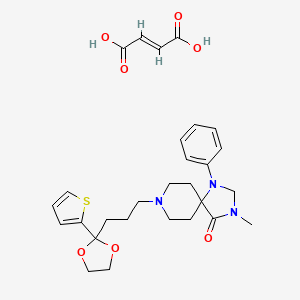

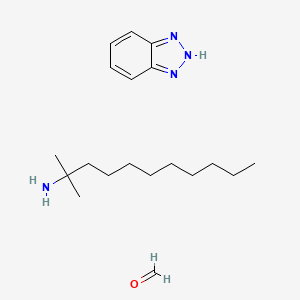
![[(3S,3aR,6S,6aS)-3-[4-(6-methylpyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710161.png)
